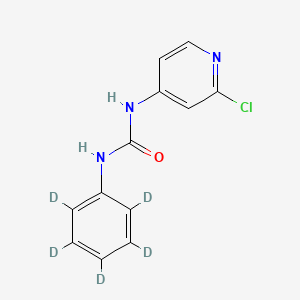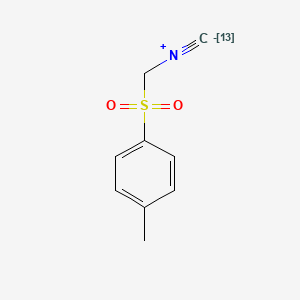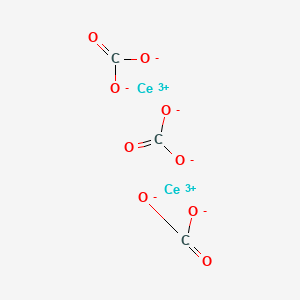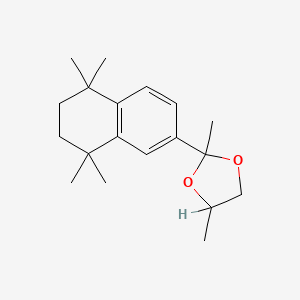
2-Nonanone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is characterized by the chemical formula C9H13D5O and a molecular weight of 147.27 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling.
作用機序
生化学分析
Biochemical Properties
2-Nonanone-d5 interacts with several enzymes and proteins. For instance, it has been found to inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This interaction suggests that this compound may have a significant role in protein folding processes.
Cellular Effects
In terms of cellular effects, this compound has been observed to inhibit the refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking the small chaperone IbpB . This suggests that this compound can influence cell function by interacting with specific cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydrophobic segments of heat-inactivated substrates and competition with the chaperones IbpAB . This interaction inhibits the action of the bichaperone system, particularly in the absence of the small chaperone IbpB in E. coli cells .
Temporal Effects in Laboratory Settings
Its inhibitory effect on the DnaKJE-ClpB bichaperone system suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the DnaKJE-ClpB bichaperone system, it may be involved in protein folding pathways .
準備方法
Synthetic Routes and Reaction Conditions
2-Nonanone-d5 can be synthesized through various methods. One common approach involves the deuteration of 2-Nonanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst . Another method involves the oxidation of nonanal using an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound often involves the large-scale deuteration of 2-Nonanone. This process is carried out under controlled conditions to ensure the high purity and yield of the deuterated product. The reaction is typically conducted in specialized reactors designed to handle deuterium gas and other reagents safely .
化学反応の分析
Types of Reactions
2-Nonanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2-Nonanol.
Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.
科学的研究の応用
2-Nonanone-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
2-Heptanone: A shorter chain methyl ketone with similar chemical properties.
2-Octanone: Another methyl ketone with one less carbon atom.
2-Undecanone: A longer chain methyl ketone with similar reactivity
Uniqueness
2-Nonanone-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. This labeling allows researchers to trace the compound’s behavior in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
特性
CAS番号 |
1398065-76-3 |
|---|---|
分子式 |
C9H18O |
分子量 |
147.273 |
IUPAC名 |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChIキー |
VKCYHJWLYTUGCC-QCCORQSASA-N |
SMILES |
CCCCCCCC(=O)C |
同義語 |
Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)

